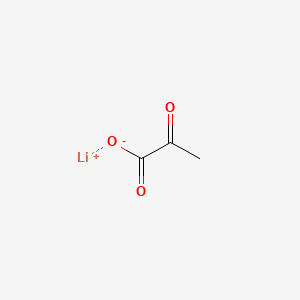
Lithium pyruvate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium pyruvate is a chemical compound formed by the combination of lithium and pyruvic acid. Pyruvic acid is a key intermediate in several metabolic pathways, including glycolysis. This compound is known for its potential therapeutic effects and its role in various biochemical processes. It is often studied for its antioxidant properties and its ability to protect cells from oxidative damage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium pyruvate can be synthesized by reacting pyruvic acid with lithium hydroxide. The reaction typically occurs in an aqueous solution, where pyruvic acid is neutralized by lithium hydroxide, resulting in the formation of this compound and water:
CH3COCOOH+LiOH→CH3COCOOLi+H2O
Industrial Production Methods: Industrial production of this compound involves similar chemical reactions but on a larger scale. The process may include additional purification steps to ensure the compound’s purity. Techniques such as crystallization and filtration are commonly used to isolate and purify this compound from the reaction mixture.
Analyse Des Réactions Chimiques
Metabolic Reactions
Pyruvate anions derived from lithium pyruvate are central to cellular energy metabolism:
Key Enzymatic Pathways
-
Lithium ions may modulate enzyme activity (e.g., inhibiting glycogen synthase kinase-3β), indirectly influencing metabolic flux .
Non-Enzymatic Decarboxylation
Under oxidative or high-temperature conditions, pyruvate undergoes decarboxylation. In the presence of H2O2
at 55°C :
CH3COCOO−+H2O2→CH3COO−+CO2+H2O
Observed Products and Chemical Shifts
| Compound | 13C
Chemical Shift (ppm) |
|----------|--------------------------------------|
| Pyruvate | C1: 171.0, C2: 206.0 |
| Acetate | C1: 181.4 |
| CO2
| 125.0 |
| Intermediate (2-hydroperoxy-2-hydroxypropanoate) | C1: 176.1, C2: 102.3 |
Data derived from hyperpolarized 13C
NMR studies .
Antioxidant Activity
This compound reduces reactive oxygen species (ROS) in human cells:
Cytoprotective Effects in PBMCs
| Condition | Viable Cells (%) | ROS-Positive Cells (%) |
|---|---|---|
| Control | 87.37 | 6.51 |
| TBHP | ||
| (oxidizing agent) | 20.70 | 38.30 |
| TBHP+Lithium Pyruvate | ||
| 80.17 | 9.48 |
This compound significantly reduced apoptosis and ROS levels in mononuclear cells from healthy donors and patients with alcoholism .
Applications De Recherche Scientifique
Lithium pyruvate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: this compound is studied for its role in cellular metabolism and its potential to protect cells from oxidative stress.
Medicine: It has been investigated for its neuroprotective effects and its potential use in treating neurodegenerative diseases.
Industry: this compound is used in the production of various pharmaceuticals and as an additive in some industrial processes.
Mécanisme D'action
The mechanism of action of lithium pyruvate involves several molecular targets and pathways:
Antioxidant Properties: this compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
Neuroprotection: It is believed to protect neurons by inhibiting apoptosis (programmed cell death) and promoting cell survival pathways.
Metabolic Regulation: this compound influences metabolic pathways by modulating the activity of enzymes involved in glycolysis and the citric acid cycle.
Comparaison Avec Des Composés Similaires
Sodium Pyruvate: Similar to lithium pyruvate but with sodium instead of lithium. It also has antioxidant properties and is used in cell culture media.
Potassium Pyruvate: Contains potassium instead of lithium and is used in similar applications as this compound.
Uniqueness: this compound is unique due to the specific effects of lithium ions on cellular processes. Lithium has distinct biological activities, including mood stabilization and neuroprotection, which are not observed with sodium or potassium pyruvate. This makes this compound particularly interesting for medical and biochemical research.
Propriétés
Numéro CAS |
2922-61-4 |
|---|---|
Formule moléculaire |
C3H4LiO3 |
Poids moléculaire |
95.0 g/mol |
Nom IUPAC |
lithium;2-oxopropanoate |
InChI |
InChI=1S/C3H4O3.Li/c1-2(4)3(5)6;/h1H3,(H,5,6); |
Clé InChI |
MVXFVWAONSSTPH-UHFFFAOYSA-N |
SMILES |
[Li+].CC(=O)C(=O)[O-] |
SMILES canonique |
[Li].CC(=O)C(=O)O |
Key on ui other cas no. |
2922-61-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















